molecular formula C14H13FN4O B2578218 N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide CAS No. 1797184-23-6

N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide

Cat. No.: B2578218
CAS No.: 1797184-23-6
M. Wt: 272.283
InChI Key: QSISXBNECZQRAC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide are largely determined by its interactions with various biomolecules. While specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature, pyrimidine derivatives are known to interact with a variety of biomolecules. For instance, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Cellular Effects

Pyrimidine derivatives have been reported to exhibit a range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrimidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is common for the effects of such compounds to change over time in laboratory settings, including changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported in the literature. It is common for the effects of such compounds to vary with different dosages in animal models .

Metabolic Pathways

Pyrimidine derivatives are known to be involved in a variety of metabolic pathways .

Transport and Distribution

It is common for such compounds to interact with various transporters or binding proteins, as well as have effects on its localization or accumulation .

Subcellular Localization

It is common for such compounds to have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or ethylene glycol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems can ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide stands out due to its unique structural features, which confer specific pharmacological activities. Its ability to inhibit COX-2 and its potential anticancer properties make it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name

N-(4-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O/c15-11-1-3-12(4-2-11)18-14(20)19-6-5-13-10(8-19)7-16-9-17-13/h1-4,7,9H,5-6,8H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSISXBNECZQRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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